But-3-yn-1-yl methanesulfonate
Overview
Description
“But-3-yn-1-yl methanesulfonate” is an organic compound with the molecular formula C5H8O3S . It has a molecular weight of 148.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “But-3-yn-1-yl methanesulfonate” is 1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“But-3-yn-1-yl methanesulfonate” is a liquid . It is stored at 4° C . The predicted melting point is 45.91° C , and the predicted boiling point is approximately 270.2° C at 760 mmHg . The predicted density is approximately 1.2 g/mL , and the predicted refractive index is n 20D 1.46 .
Scientific Research Applications
Microbial Metabolism of Methanesulfonic Acid
Methanesulfonic acid is recognized for its stability and significance in the sulfur biogeochemical cycle. Diverse aerobic bacteria utilize methanesulfonate as a sulfur source for growth. Some specialized methylotrophs use it as a carbon and energy substrate. The oxidation of methanesulfonate, crucial in microbial metabolism, is initiated by the enzyme methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Synthesis and Chemical Reactions
Efficient synthetic methods for (indol-3-yl)methanesulfonamide and its derivatives have been developed, showcasing the versatility of methanesulfonates in chemical synthesis. These methods involve the reactivity control of the indole nucleus, utilizing key compounds like (2,3-Dihydroindol-3-yl)methanesulfonic acid (Korolev et al., 2003).
Liquid Crystal Properties
Alkylammonium methanesulfonates, among others, display smectic A phase properties in liquid crystals, with the temperature range of existence and layer spacing varying across different sulfonates. This highlights the role of methanesulfonates in the study of thermotropic liquid crystals (Matsunaga & Nishida, 1988).
Ionic Liquids and Material Chemistry
Methanesulfonate-based ionic liquids have been synthesized and characterized, with their properties influenced by temperature and anion type. These ionic liquids are pivotal in understanding the thermophysical properties and are potential candidates for various applications due to their thermal and material properties (Khan et al., 2017).
Self-Assembly in Material Science
Methanesulfonates are used in synthesizing diethyltin-based three-dimensional self-assemblies. These compounds exhibit distinct structural motifs and are significant for understanding the self-assembly and supramolecular chemistry (Shankar et al., 2011).
Selective Mesylation
1H-Benzotriazol-1-yl methanesulfonate is utilized as a selective mesylating agent, highlighting its importance in organic synthesis for selective functional group transformations (Kim et al., 1999).
Safety And Hazards
properties
IUPAC Name |
but-3-ynyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYYFNGGGLDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-1-yl methanesulfonate | |
CAS RN |
72486-09-0 | |
Record name | but-3-yn-1-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.